molecular formula C17H27NO3 B2703429 N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3,3-dimethylbutanamide CAS No. 1798457-53-0

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3,3-dimethylbutanamide

Cat. No.: B2703429
CAS No.: 1798457-53-0
M. Wt: 293.407
InChI Key: BSAUCIFPEKLUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C17H27NO3 and its molecular weight is 293.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrolysis and Polycondensation Processes

  • Study on Hydrolysis and Initial Polycondensation : A study by Sugahara, Okada, Kuroda, & Kato (1992) investigated the hydrolysis and initial polycondensation processes of methyltriethoxysilane, which shares similar chemical properties with N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3,3-dimethylbutanamide. This research provides insights into the behavior of similar compounds during hydrolysis and polycondensation processes (Sugahara et al., 1992).

Poly(2-oxazoline)s and Click Chemistry

  • Synthesis and Applications of Poly(2-oxazoline)s : Lava, Verbraeken, & Hoogenboom (2015) discussed the synthesis of Poly(2-alkyl/aryl-2-oxazoline)s, which are similar in structure to N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3,3-dimethylbutanamide. The study highlighted the biocompatibility and potential biomedical applications of these compounds (Lava et al., 2015).

Catabolism of Glycol Derivatives

  • Biodegradation of Ethylene Glycol Derivatives : Jones & Watson (1976) explored the biodegradation of ethylene glycol and polyethylene glycol, which are structurally related to N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3,3-dimethylbutanamide. This research provides valuable information on the environmental impact and degradation pathways of similar compounds (Jones & Watson, 1976).

Hydrodynamic Properties and Biomedical Applications

  • Hydrodynamic Parameters of Poly(2-ethyl-2-oxazoline) : Ye, Yang, & Ambreen (2013) studied the hydrodynamic properties of Poly(2-ethyl-2-oxazoline), which is comparable to N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3,3-dimethylbutanamide in terms of structure and potential applications. The study focused on the dynamics and interactions with proteins and cells, relevant for biomedical applications (Ye, Yang, & Ambreen, 2013).

Polymerizable Amine Coinitiator in Dental Resins

  • Use in Dental Resin Systems : Nie & Bowman (2002) researched the synthesis of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, which has a chemical structure similar to N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3,3-dimethylbutanamide. This compound was used as a polymerizable amine coinitiator in dental resin systems, suggesting potential applications of similar compounds in dental materials (Nie & Bowman, 2002).

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-13-5-7-14(8-6-13)15(21-10-9-19)12-18-16(20)11-17(2,3)4/h5-8,15,19H,9-12H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAUCIFPEKLUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)CC(C)(C)C)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.